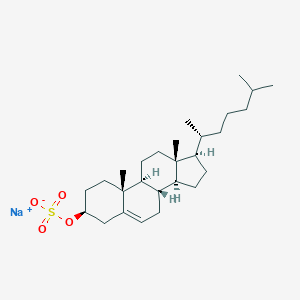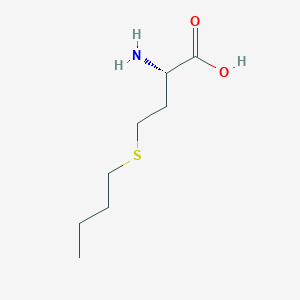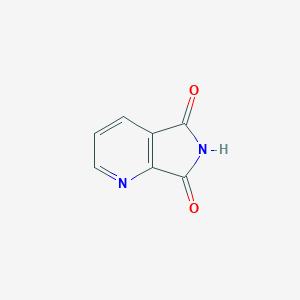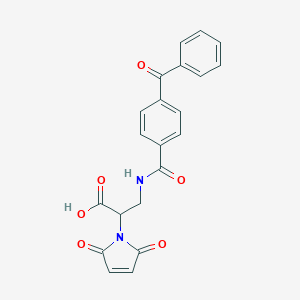
4,6-Dichloro-5-methylpyrimidine
Descripción general
Descripción
Synthesis Analysis
4,6-Dichloro-5-methylpyrimidine is synthesized from acetamidine hydrochloride and dimethyl malonate through cyclization and subsequent chlorination with phosphorus oxychloride under optimized conditions, yielding a significant production rate. The process involves critical temperature control and reactant ratios to achieve high yield and purity (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure and crystallography of 4,6-Dichloro-5-methylpyrimidine and its derivatives have been detailed through X-ray diffraction studies. These analyses help understand the compound's conformation and geometric parameters, providing insights into its reactivity and interaction with other molecules (Guo et al., 2007).
Aplicaciones Científicas De Investigación
Pharmacologically Active Decorated Six-Membered Diazines
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6-Dichloro-5-methylpyrimidine is used in the synthesis of pharmacologically active decorated six-membered diazines . These compounds have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- Methods of Application: The synthesis reported used the commercially available ammonium hydroxide (NH 4 OH) for performing the first amination in heated 2-propanol, 70°C for 48 h. This produced the 4-amino-5-methoxy-6-chloropyrimidine (80) in high yield of 94% .
- Results or Outcomes: The synthesized compounds have shown a wide range of pharmacological activities, making them valuable in the field of medicinal chemistry .
Anti-Inflammatory Activities of Pyrimidines
- Scientific Field: Pharmacology
- Application Summary: Pyrimidines, including 4,6-Dichloro-5-methylpyrimidine, display a range of pharmacological effects including anti-inflammatory activities . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of N-Substituted Azacalix Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesized N-substituted azacalix pyrimidines could have potential applications in various fields .
Synthesis of Disubstituted Pyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesized disubstituted pyrimidines could have potential applications in various fields .
Synthesis of Biarylpyrimidines
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesized biarylpyrimidines could have potential applications in various fields .
Synthesis of Dasatinib Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesized Dasatinib derivatives could have potential applications in various fields .
Synthesis of Pyrimidine Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 4,6-Dichloropyrimidine is used in the synthesis of various pyrimidine derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesized pyrimidine derivatives could have potential applications in various fields .
Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesized biologically active compounds could have potential applications in various fields .
Synthesis of Dasatinib Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6-Dichloro-2-methylpyrimidine is used for the synthesis of Dasatinib and its derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The synthesized Dasatinib derivatives could have potential applications in various fields .
Safety And Hazards
4,6-Dichloro-5-methylpyrimidine can cause skin irritation and serious eye irritation7. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists7.
Direcciones Futuras
The future directions of 4,6-Dichloro-5-methylpyrimidine are not explicitly mentioned in the search results. However, given its involvement in various chemical reactions and pharmacological effects, it may continue to be a subject of interest in chemical and pharmaceutical research.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
Propiedades
IUPAC Name |
4,6-dichloro-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)8-2-9-5(3)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEYDUKUIXVKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355989 | |
| Record name | 4,6-Dichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-methylpyrimidine | |
CAS RN |
4316-97-6 | |
| Record name | 4,6-Dichloro-5-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-5-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate](/img/structure/B15061.png)












